molecular formula C8H19O5P B14225847 Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate CAS No. 828268-14-0

Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate

Cat. No.: B14225847
CAS No.: 828268-14-0
M. Wt: 226.21 g/mol
InChI Key: QAOLULUEQUIKBM-YUMQZZPRSA-N
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Description

Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate dihydroxybutyl derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The phosphonate group mimics the transition state of the enzyme’s natural substrate, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate is unique due to its specific stereochemistry and the presence of both hydroxyl and phosphonate groups. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

828268-14-0

Molecular Formula

C8H19O5P

Molecular Weight

226.21 g/mol

IUPAC Name

(2R,3S)-1-diethoxyphosphorylbutane-2,3-diol

InChI

InChI=1S/C8H19O5P/c1-4-12-14(11,13-5-2)6-8(10)7(3)9/h7-10H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

QAOLULUEQUIKBM-YUMQZZPRSA-N

Isomeric SMILES

CCOP(=O)(C[C@@H]([C@H](C)O)O)OCC

Canonical SMILES

CCOP(=O)(CC(C(C)O)O)OCC

Origin of Product

United States

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